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Compound of Interest
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Cat. No.: B609711

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and safety of octreotide versus
placebo in the treatment of acromegaly, based on data from pivotal clinical trials. The
information presented is intended to support research, scientific understanding, and drug
development efforts in the field of endocrinology.

Efficacy Data

The ACROINNOVA 1 trial, a phase 3, multinational, randomized, double-blind, placebo-
controlled study, evaluated the efficacy of a novel subcutaneous octreotide depot (CAM2029) in
patients with acromegaly who were previously biochemically controlled on standard of care
somatostatin receptor ligands (SRLs).[1][2] Patients were randomized in a 2:1 ratio to receive
either once-monthly CAM2029 or a placebo for 24 weeks.[1][2]

The primary endpoint was the proportion of patients maintaining biochemical control, defined
as an insulin-like growth factor 1 (IGF-1) level less than or equal to the upper limit of normal

(ULN) at weeks 22 and 24.[1][2] A significantly higher proportion of patients in the CAM2029
group maintained this primary endpoint compared to the placebo group.[1][2]

Table 1: Primary and Key Secondary Efficacy Endpoints from the ACROINNOVA 1 Trial[1][2]
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Risk
) CAM2029 )
Endpoint (n=48) Placebo (n=24) Difference P-value
n=
(95% CI)
Primary Endpoint
Proportion of
patients with
34.6% (11.3,
mean IGF-1 72.2% 37.5% 57.9) 0.0018
<ULN at weeks '
22/24
Key Secondary
Endpoints
Proportion of
patients with
mean IGF-1
<ULN at weeks 70.0% 37.5% 32.5% 0.0035

22/24 and mean
GH <2.5 pg/L at
week 24

Safety and Tolerability

CAM2029 was generally well tolerated, with a safety profile consistent with the known effects of
octreotide.[1][2] Adverse events were mostly mild to moderate in severity.

An older randomized, double-blind trial comparing subcutaneous octreotide acetate to placebo
in 115 acromegalic patients also demonstrated the efficacy of octreotide in reducing Growth
Hormone (GH) and IGF-1 levels.[3]

Table 2: Common Adverse Events in a Placebo-Controlled Trial of Subcutaneous Octreotide[3]
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Low-Dose Octreotide (300 High-Dose Octreotide (750
Adverse Event

u glday ) M giday )
Diarrhea (transient) 10% 13%
Biliary Sludge 10% 14%
Cholelithiasis 6% 18%

Experimental Protocols
ACROINNOVA 1 Trial Methodology

o Study Design: A 24-week, multinational, randomized, double-blind, placebo-controlled, phase
3 trial.[1][2]

o Patient Population: 72 patients with acromegaly who had achieved biochemical control (IGF-
1 <ULN and mean GH <2.5 pg/L) with standard of care injectable SRLs (octreotide LAR or
lanreotide Autogel) at screening.[1][2]

« Intervention: Patients were randomized (2:1) to receive either once-monthly subcutaneous
injections of CAM2029 or a matching placebo.[1][2]

e Primary Outcome: The proportion of patients with a mean IGF-1 level <ULN at weeks 22 and
24.[1][2]

o Key Secondary Outcomes: The proportion of patients with both mean IGF-1 <ULN at weeks
22/24 and mean GH <2.5 pg/L at week 24.[1][2]

Visualizations
Experimental Workflow of the ACROINNOVA 1 Trial
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Caption: Workflow of the ACROINNOVA 1 clinical trial.

Somatostatin Receptor Signaling Pathway

Octreotide is a synthetic analogue of the natural hormone somatostatin and exerts its effects by
binding to somatostatin receptors (SSTRs), primarily SSTR2 and SSTR5, which are highly
expressed in most growth hormone-secreting pituitary adenomas.[4][5][6] The activation of
these receptors triggers a cascade of intracellular events that inhibit the synthesis and
secretion of growth hormone.[4][6]
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Caption: Simplified somatostatin receptor signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Comparative Clinical Trial Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
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pamoate-to-placebo-in-acromegaly]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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